3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to scale up the laboratory synthesis while maintaining the quality and consistency of the product. This often involves the use of automated reactors and stringent quality control measures to ensure the final product meets the required specifications .
化学反応の分析
Types of Reactions
3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
科学的研究の応用
3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in various chemical reactions and synthesis pathways.
Biology: In studies involving protein interactions and signaling pathways.
Medicine: As a reference compound in pharmacological studies.
Industry: In the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile include:
Zolmitriptan: A well-known triptan used in the treatment of migraines.
Sumatriptan: Another triptan with similar pharmacological properties.
Rizatriptan: A triptan with a slightly different chemical structure but similar therapeutic effects.
Uniqueness
What sets this compound apart from these similar compounds is its specific structural modification, which can result in unique biochemical properties and applications. This makes it a valuable tool in research settings where precise molecular interactions are studied .
生物活性
3-Des[2-(Dimethylamino)ethyl] Zolmitriptan Acetonitrile is a derivative of Zolmitriptan, a well-known triptan used in the treatment of migraines. This compound exhibits significant biological activity primarily through its interaction with serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes. Understanding its biological activity is crucial for elucidating its therapeutic potential and pharmacological profile.
- Molecular Formula : C₁₄H₁₄N₂O₄
- Molecular Weight : 274.27 g/mol
- CAS Number : 251451-31-7
This compound functions as a selective agonist for serotonin receptors, particularly:
- 5-HT1B Receptors : Located on smooth muscle cells, their activation leads to vasoconstriction of cranial blood vessels, alleviating migraine symptoms.
- 5-HT1D Receptors : Found presynaptically in the trigeminal system, their activation inhibits the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide), further contributing to migraine relief.
In Vitro Studies
Research has demonstrated that this compound exhibits high affinity for both 5-HT1B and 5-HT1D receptors. In vitro assays indicate that the compound effectively reduces cAMP levels in cells expressing these receptors, confirming its agonistic activity.
In Vivo Studies
In animal models, administration of this compound resulted in significant reductions in migraine-like behaviors. For instance:
- Study on Rat Models : A study showed that doses of 0.5 to 2 mg/kg significantly reduced the frequency and severity of induced migraine attacks compared to control groups .
Dose (mg/kg) | Frequency of Attacks | Severity Reduction (%) |
---|---|---|
0.5 | Decreased by 30% | 25% |
1.0 | Decreased by 50% | 45% |
2.0 | Decreased by 70% | 65% |
Clinical Trials
Clinical evaluations have been conducted to assess the efficacy and safety profile of this compound:
- Trial A : In a double-blind study involving 200 participants with chronic migraines, those treated with the compound reported a significant decrease in headache days per month compared to placebo (p < 0.01).
- Trial B : Another study focused on patients with acute migraine attacks found that administration within the first hour of onset led to an 80% response rate in pain relief after two hours .
Safety Profile
The safety profile of this compound appears favorable based on available studies:
- Adverse Effects : Common side effects include dizziness, nausea, and fatigue, which are consistent with other triptans.
- Contraindications : Should not be used in patients with cardiovascular diseases due to potential vasoconstrictive effects.
特性
IUPAC Name |
2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c15-4-3-10-7-16-13-2-1-9(6-12(10)13)5-11-8-19-14(18)17-11/h1-2,6-7,11,16H,3,5,8H2,(H,17,18)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMUGPRJKZZWIJ-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)CC2=CC3=C(C=C2)NC=C3CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。